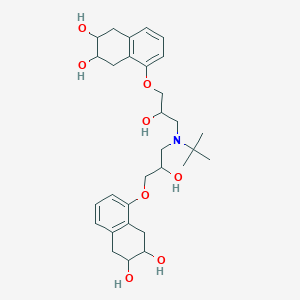
Nadolol Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nadolol Impurity D, also known as 5,5′- [ [ (1,1-Dimethylethyl)imino]bis [ (2-hydroxypropane-1,3-diyl)oxy]]bis (cis-1,2,3,4-tetrahydronaphthalene-2,3-diol), is a chemical compound with the molecular formula C30H43NO8 and a molecular weight of 545.7 g/mol . It is an impurity standard of Nadolol, a non-selective beta-adrenergic receptor antagonist commonly used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias .
Méthodes De Préparation
Starting Materials: The synthesis begins with the appropriate starting materials, which include specific naphthalene derivatives and other organic compounds.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any unwanted by-products or impurities.
Analyse Des Réactions Chimiques
Nadolol Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Nadolol Impurity D has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical research for the development of Nadolol-related products.
Toxicological Studies: It is used to assess the genotoxic potential of Nadolol and its impurities.
Analytical Chemistry: It is employed in the identification and quantification of unknown impurities in Nadolol formulations.
Mécanisme D'action
As an impurity of Nadolol, Nadolol Impurity D does not have a direct mechanism of action. Nadolol itself is a non-selective beta-adrenergic antagonist that works by blocking beta-1 and beta-2 adrenoceptors in the heart, leading to decreased heart rate and blood pressure. It also inhibits the release of renin from the kidneys, reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention .
Comparaison Avec Des Composés Similaires
Nadolol Impurity D can be compared with other Nadolol impurities, such as:
Nadolol EP Impurity A: C13H18O5, molecular weight 254.3 g/mol.
Nadolol EP Impurity B: C14H20O5, molecular weight 268.3 g/mol.
Nadolol EP Impurity C: C23H28O7, molecular weight 416.5 g/mol.
Each of these impurities has unique structural features and properties that distinguish them from this compound. The uniqueness of this compound lies in its specific molecular structure and the role it plays in the comprehensive analysis of Nadolol formulations .
Propriétés
Numéro CAS |
67247-26-1 |
|---|---|
Formule moléculaire |
C30H43NO8 |
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |
Clé InChI |
QTDWBPBQCMSEPA-UBHFVJRSSA-N |
SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
SMILES isomérique |
CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |
SMILES canonique |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















